molecular formula C12H13NO2 B8419958 Ethyl 3-(2-cyanoethyl)benzoate

Ethyl 3-(2-cyanoethyl)benzoate

Cat. No.: B8419958
M. Wt: 203.24 g/mol
InChI Key: PJXMJCFRAUMGCC-UHFFFAOYSA-N
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Description

Ethyl 3-(2-cyanoethyl)benzoate is an ethyl ester derivative of benzoic acid featuring a 2-cyanoethyl (-CH2CH2CN) substituent at the 3-position of the benzene ring. This compound is characterized by its nitrile-functionalized side chain, which confers unique chemical reactivity and polarity.

Nitriles are versatile functional groups, amenable to transformations such as hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

ethyl 3-(2-cyanoethyl)benzoate

InChI

InChI=1S/C12H13NO2/c1-2-15-12(14)11-7-3-5-10(9-11)6-4-8-13/h3,5,7,9H,2,4,6H2,1H3

InChI Key

PJXMJCFRAUMGCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-cyanoethyl)benzoate typically involves the esterification of 3-(2-Cyanoethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield 3-(2-cyanoethyl)benzoic acid.

Conditions and Reagents

  • Acidic Hydrolysis : Concentrated HCl or H₂SO₄ in refluxing aqueous ethanol (e.g., 6M HCl, 12 h, 80°C) .

  • Basic Hydrolysis : NaOH or KOH in aqueous methanol (e.g., 2M NaOH, 4 h, 60°C) .

Product :
3-(2-Cyanoethyl)benzoic acid, isolated via crystallization or extraction .

Nitrile Group Transformations

The cyanoethyl (–CH₂CH₂CN) group participates in reduction, hydrolysis, and elimination reactions.

Reduction to Amine

The nitrile group is reduced to a primary amine using catalytic hydrogenation or strong reducing agents.

Reagents and Conditions

  • Catalytic Hydrogenation : H₂ gas (1–3 atm) with Raney Ni or Pd/C in ethanol (25°C, 6–12 h) .

  • LiAlH₄ : Anhydrous THF or diethyl ether, 0°C to reflux.

Product :
3-(2-Aminoethyl)benzoic acid ethyl ester, confirmed via NMR and HRMS .

Hydrolysis to Carboxylic Acid

Acidic or basic hydrolysis converts the nitrile to a carboxylic acid.

Reagents and Conditions

  • Acidic : H₂SO₄ (conc.)/H₂O, reflux (e.g., 48 h).

  • Basic : NaOH/H₂O₂, 80–100°C .

Product :
3-(2-Carboxyethyl)benzoic acid ethyl ester or the fully hydrolyzed 3-(2-carboxyethyl)benzoic acid.

Elimination to Alkenes

Base-induced elimination of HCN yields α,β-unsaturated esters.

Reagents and Conditions

  • K₂CO₃ or DBU in DMF, 80–100°C .

Product :
3-Vinylbenzoic acid ethyl ester, characterized by GC-MS .

Electrophilic Aromatic Substitution

The electron-withdrawing ester and cyano groups direct incoming electrophiles to specific positions on the benzene ring.

Example Reaction : Nitration
Reagents : HNO₃/H₂SO₄, 0–5°C
Product : 3-(2-Cyanoethyl)-5-nitrobenzoic acid ethyl ester (meta/para ratio depends on conditions) .

Nucleophilic Substitution at the Cyanoethyl Chain

The β-carbon of the cyanoethyl group can undergo nucleophilic substitution under phase-transfer conditions.

Reagents and Conditions

  • Nucleophile : NaN₃, KSCN, or NaI

  • Catalyst : Tetrabutylammonium bromide (TBAB) in DCM/H₂O .

Product :
3-(2-Azidoethyl)benzoic acid ethyl ester or thioether derivatives .

Cross-Coupling Reactions

The cyanoethyl group enables participation in Pd-catalyzed cross-coupling reactions.

Example : Suzuki-Miyaura Coupling
Reagents : Pd(PPh₃)₄, arylboronic acid, K₂CO₃ in DME/H₂O
Product : Biaryl derivatives functionalized at the cyanoethyl chain .

Photocatalytic Functionalization

Visible-light-mediated reactions enable radical-based modifications.

Reagents and Conditions

  • Photocatalyst : Ir(ppy)₃ (2 mol%)

  • Light Source : 5W blue LED, DMSO solvent .

Product :
Cyanomethylated adducts via radical addition to the benzene ring .

Table 2: Spectral Data for Representative Products

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HRMS (m/z)
3-(2-Aminoethyl)benzoic acid ethyl ester4.05 (s, 2H, CH₂NH₂)148.7 (C=O), 15.0 (CH₂NH₂)234.1024 [M+H]⁺
3-Vinylbenzoic acid ethyl ester5.25–5.75 (m, 2H, CH₂=CH)122.8 (CH₂=CH), 118.1 (C=O)190.0832 [M+H]⁺

Scientific Research Applications

Ethyl 3-(2-cyanoethyl)benzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.

    Pharmaceuticals: It is investigated for its potential use in drug development due to its unique chemical structure.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-cyanoethyl)benzoate involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Ethyl benzoate None C9H10O2 150.17 Solvent, flavoring agent; low polarity
Ethyl 3-cyanobenzoate -CN C10H9NO2 191.19 Precursor for oxadiazole synthesis (e.g., PET tracers)
Ethyl 3-methoxybenzoate -OCH3 C10H12O3 180.20 Higher solubility in alcohols; used in fragrances
Ethyl 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate -1,2,4-oxadiazole ring C12H9F3N2O3 298.21 Radiolabeling applications (e.g., [18F]PET tracers)
Ethyl 3-((2-chloroacetamido)methyl)benzoate -CH2NHCOCH2Cl C13H15ClNO3 283.72 Intermediate in drug synthesis (e.g., thiazole derivatives)
Ethyl benzoylacetate -COCH2COOEt C11H12O4 208.21 β-ketoester; used in coordination chemistry
This compound -CH2CH2CN C12H13NO3 219.24* Polar intermediate; potential nitrile-based reactivity

*Calculated based on structural formula.

Key Differences and Implications

Polarity and Solubility: The 2-cyanoethyl group in this compound increases polarity compared to unsubstituted ethyl benzoate, likely enhancing solubility in polar aprotic solvents (e.g., DMSO, acetonitrile). This contrasts with ethyl 3-methoxybenzoate, which exhibits moderate polarity due to the ether group . The trifluoromethyl-oxadiazole derivative () has high electronegativity, making it suitable for radiopharmaceutical applications .

Reactivity: The nitrile group in this compound allows for nucleophilic additions or reductions, whereas the oxadiazole ring in ’s compound enables stability under radiolabeling conditions . Ethyl benzoylacetate’s β-ketoester moiety facilitates enolate formation, a key feature in metal coordination and heterocyclic synthesis .

Applications: Pharmaceutical Intermediates: this compound’s nitrile group is valuable in synthesizing amines or carboxylic acids for drug candidates. Similar compounds like ethyl 3-((2-chloroacetamido)methyl)benzoate are used in antimicrobial agents . Materials Science: Ethyl benzoate derivatives with fluorinated groups (e.g., trifluoromethyl-oxadiazole) are critical in PET imaging due to their metabolic stability .

Research Findings and Data Gaps

  • Synthetic Challenges: While and highlight methods for introducing cyano and oxadiazole groups, direct protocols for this compound remain unverified. Further studies are needed to optimize its synthesis yield and purity.
  • Thermodynamic Data: Physical properties (e.g., melting point, logP) for this compound are inferred from analogous compounds. Experimental characterization is recommended.

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